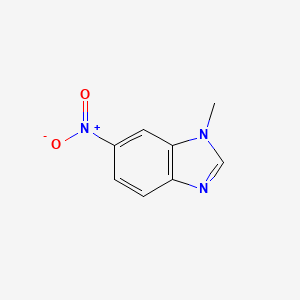

1-Methyl-6-nitrobenzimidazole

説明

1-Methyl-6-nitrobenzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound, and this bicyclic compound consists of the fusion of benzene and imidazole .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1,2-aromatic diamines and alkyl or aryl carboxylic acids in electrostatically charged microdroplets . This process is accelerated by orders of magnitude in comparison to the bulk . The reactions are acid-catalyzed, and the intermediate arylamides dehydrate to give benzimidazoles in a subsequent thermally enhanced step .Chemical Reactions Analysis

The chemical reactions involving this compound are accelerated in microdroplets . The reactions involve the formation of an unusual reagent (protonated carboxylic acid) due to the extraordinary conditions at the droplet interface, accelerated bimolecular reaction due to limited solvation at the interface, and thermally assisted elimination of water .科学的研究の応用

Chemical Synthesis and Derivative Formation 1-Methyl-6-nitrobenzimidazole is used in various chemical syntheses, such as the vicarious nucleophilic C-amination in a superbasic medium to form amino-substituted derivatives (Titova et al., 2005). This process has been observed to increase yield in the presence of CuCl and involves the formation of primary radical anions.

Electrochemical Analysis The compound is subject to polarographic and voltammetric determination for analysis purposes. Research has developed optimal conditions for its determination in various mediums, such as drinking water, using techniques like tast polarography and differential pulse voltammetry (Deýlová et al., 2009).

Potential Pharmaceutical Applications Studies have shown that this compound has potential as an antitumor drug and antioxidant agent. Its structure-function relationships have been examined to understand how its molecular structure affects its pharmacological properties (Lokaj et al., 2008).

Antiglycation Activity Derivatives of 6-Nitrobenzimidazole, including this compound, have shown antiglycation activity. These derivatives inhibit fructose-mediated human serum albumin glycation and reduce intracellular reactive oxygen species production, thereby mitigating oxidative stress and impaired cell proliferation (Jahan et al., 2017).

Corrosion Inhibition In the field of materials science, this compound acts as an anodic inhibitor, effectively restraining the anodic oxidation process in metals like zinc. It exhibits high inhibition efficiency in certain concentrations and conditions (Lian-Ti et al., 2012).

Synthesis of Novel Derivatives The compound is used as a precursor for synthesizing a range of novel derivatives. These derivatives have potential applications in various fields, including pharmacology and materials science (Su, 2000).

Phosphodiesterase Inhibitors 6-Nitrobenzimidazole derivatives, which may include this compound, have been synthesized and tested for their phosphodiesterase inhibitory activities. Some of these compounds showed significant inhibitory activity, suggesting potential for the development of new phosphodiesterase inhibitors (Khan et al., 2012).

Safety and Hazards

特性

IUPAC Name |

1-methyl-6-nitrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-9-7-3-2-6(11(12)13)4-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZQEZDKCBTTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202088 | |

| Record name | 1H-Benzimidazole, 1-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5381-79-3 | |

| Record name | 1-Methyl-6-nitro-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5381-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 1-methyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005381793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5381-79-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 1-methyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

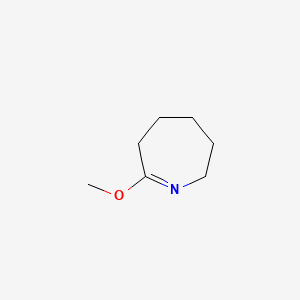

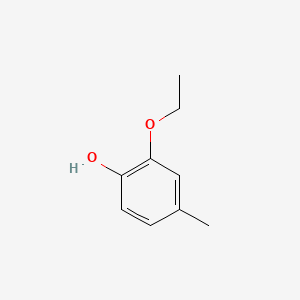

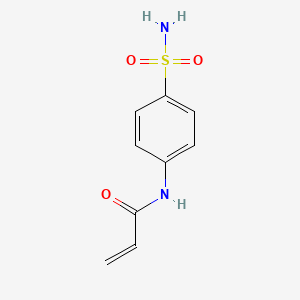

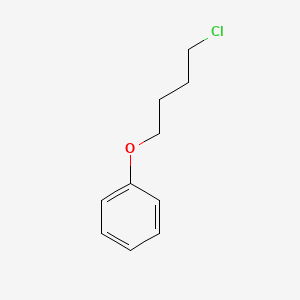

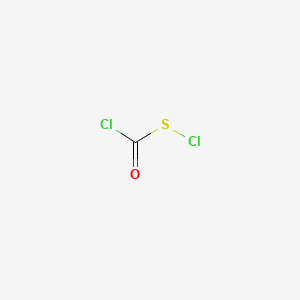

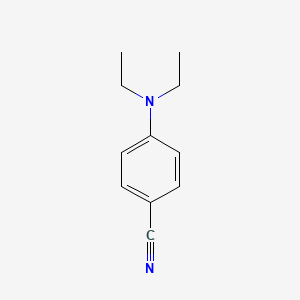

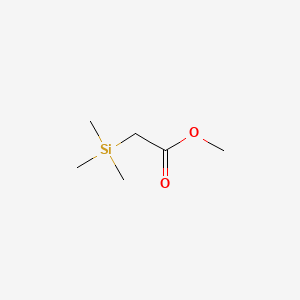

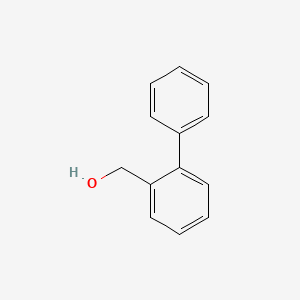

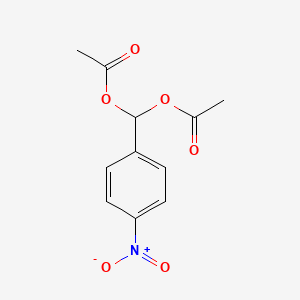

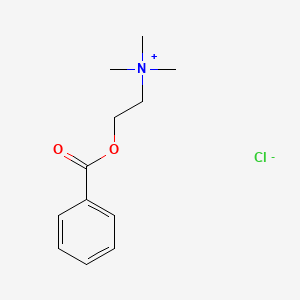

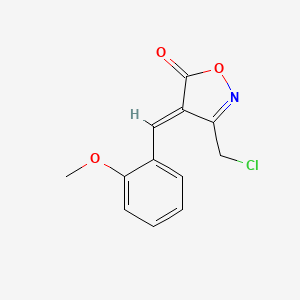

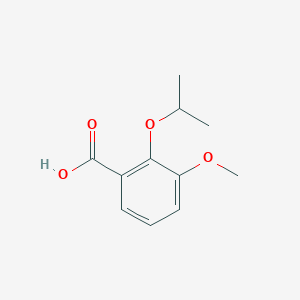

Feasible Synthetic Routes

Q & A

Q1: What is the primary focus of the research paper "Vicarious Nucleophilic C-Amination of Nitrobenzene and 5- and 6-Nitro-1-methylbenzimidazoles"?

A1: The research article investigates a novel synthetic method called "vicarious nucleophilic substitution" to introduce amine groups into aromatic compounds. Specifically, the researchers demonstrate this method's effectiveness by applying it to nitrobenzene and two derivatives of 1-methylbenzimidazole: 5-nitro-1-methylbenzimidazole and 6-nitro-1-methylbenzimidazole []. The study focuses on the reaction conditions, yields, and potential applications of this synthetic approach.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。